molecular formula O4S2-2 B078146 Dithionite CAS No. 14844-07-6

Dithionite

Cat. No.: B078146
CAS No.: 14844-07-6
M. Wt: 128.13 g/mol
InChI Key: GRWZHXKQBITJKP-UHFFFAOYSA-L
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Description

Dithionite (S₂O₄²⁻), commonly encountered as sodium this compound (Na₂S₂O₄), is a potent reducing agent widely utilized in industrial, biochemical, and synthetic applications. Its structure comprises two sulfoxylate groups linked by a disulfide bond, enabling electron transfer via cleavage of the S–S bond . Key applications include:

  • Redox Chemistry: this compound reduces metal ions (e.g., Fe³⁺ to Fe²⁺ in lactoperoxidase ), stabilizes reactive intermediates in enzymatic catalysis , and deoxygenates hemoglobin .
  • Analytical and Industrial Use: Purified this compound (99% purity via NaOH-methanol recrystallization ) is critical for nitrogenase activity studies and detoxification of lignocellulosic biomass .
  • Reactivity: In aqueous solutions, this compound decomposes to bisulfite and hydrogen peroxide, limiting its stability .

Scientific Research Applications

Industrial Applications

1. Textile Industry

  • Dyeing and Bleaching : Sodium dithionite is extensively used as a reducing agent in the dyeing process, particularly for vat dyes and sulfur dyes. It helps in stripping excess dye from fabrics and bleaching cellulose-based materials.
  • Usage Statistics : Approximately 50% of sodium this compound is used for textile bleaching, making it a crucial component in this sector .
ApplicationPercentage Usage
Textile Bleaching50%
Pulp and Paper Bleaching35%
Kaolin Bleaching5%
Other Applications10%

2. Pulp and Paper Industry

  • Sodium this compound improves the bleachability of wood pulp and enhances lignin degradation during kraft pulping processes. It is also effective in preserving hemicelluloses, thus increasing yield .

3. Environmental Remediation

  • Heavy Metal Treatment : Sodium this compound is employed to treat heavy metal contamination in aquifers. Its reducing properties facilitate the transformation of toxic metals into less harmful forms, aiding in environmental cleanup efforts .
  • Laboratory Studies : Research indicates that this compound can effectively reduce iron(III) compounds in soil analyses, enhancing the solubility of iron(II) for better extraction processes .

Scientific Research Applications

1. Biochemical Applications

  • Protein Storage : this compound serves as an oxygen scavenger in protein storage buffers, crucial for maintaining the stability of anaerobic enzymes .
  • Electrochemistry : It plays a role in mediated enzyme electrochemistry, particularly in studies involving nitrogenase activity .

2. Chemical Reactions

  • This compound is utilized to reduce carbonyl functionalities in organic compounds, converting aldehydes and ketones into their corresponding alcohols without affecting other functional groups .

Case Studies

Case Study 1: Kraft Pulping Enhancement

  • A pilot-scale study demonstrated that the addition of sodium this compound during kraft pulping significantly improved pulp strength and bleachability compared to traditional methods. This study highlighted its cost-effectiveness relative to other additives like sodium borohydride .

Case Study 2: Environmental Remediation of Heavy Metals

  • A research project focused on using sodium this compound for remediating trichloroethylene (TCE) contamination showed increased efficiency when this compound was applied, leading to effective reduction of TCE concentrations in laboratory column studies .

Toxicological Considerations

Despite its beneficial applications, sodium this compound poses certain risks:

  • Aquatic Toxicity : Studies indicate varying toxicity levels to aquatic life, with specific LC50 values reported for fish and algae. The acute toxicity for fish (Leuciscus idus) was found to be 62.3 mg/l .
  • Environmental Stability : Sodium this compound decomposes rapidly in water and reacts with oxygen, which raises concerns about its stability and potential environmental impact when used extensively .

Chemical Reactions Analysis

Hydrolysis and Disproportionation

Dithionite undergoes pH-dependent hydrolysis and disproportionation in aqueous solutions:

Conditions Reaction Products
Weakly alkaline/acidic 2textS2O42+H2OS2O32+2textHSO32\\text{S}_2\text{O}_4^{2-}+\text{H}_2\text{O}\rightarrow \text{S}_2\text{O}_3^{2-}+2\\text{HSO}_3^-Thiosulfate (S2O32\text{S}_2\text{O}_3^{2-}), bisulfite (HSO3\text{HSO}_3^-)
Strongly alkaline 3textNa2S2O4+6textNaOH5textNa2SO3+Na2S+3textH2O3\\text{Na}_2\text{S}_2\text{O}_4+6\\text{NaOH}\rightarrow 5\\text{Na}_2\text{SO}_3+\text{Na}_2\text{S}+3\\text{H}_2\text{O}Sulfite (SO32\text{SO}_3^{2-}), sulfide (S2\text{S}^{2-})
Acidic 2textH2S2O43textSO2+S+2textH2O2\\text{H}_2\text{S}_2\text{O}_4\rightarrow 3\\text{SO}_2+\text{S}+2\\text{H}_2\text{O}Sulfur dioxide (SO2\text{SO}_2), elemental sulfur (S\text{S})

Key Notes :

  • Decomposition accelerates under acidic or high-temperature conditions, forming sulfur-containing byproducts .

  • In alkaline solutions, stability increases due to slower reaction kinetics .

Redox Reactions with Oxygen

This compound acts as a potent reducing agent, reacting with dissolved oxygen in a temperature-dependent manner:

Stoichiometry and Kinetics

Temperature Stoichiometry (S₂O₄²⁻:O₂) Rate Law Rate Constant
25°C1.2 ± 0.2d[O2]dt=k[S2O42]1/2[O2]-\frac{d[\text{O}_2]}{dt}=k[\text{S}_2\text{O}_4^{2-}]^{1/2}[\text{O}_2]k=66.7textM1/2s1k=66.7\\text{M}^{-1/2}\text{s}^{-1}
37°C1.7 ± 0.1d[O2]dt=k[S2O42]1/2[O2]-\frac{d[\text{O}_2]}{dt}=k[\text{S}_2\text{O}_4^{2-}]^{1/2}[\text{O}_2]k=872textM1/2s1k=872\\text{M}^{-1/2}\text{s}^{-1}

Mechanism :

  • Equilibrium dissociation : S2O422textSO2\text{S}_2\text{O}_4^{2-}\leftrightarrow 2\\text{SO}_2^- (fast)

  • Rate-determining step : SO2+O2SO42\text{SO}_2^-+\text{O}_2\rightarrow \text{SO}_4^{2-} .

Products : HSO3\text{HSO}_3^-, HSO4\text{HSO}_4^-, and SO32\text{SO}_3^{2-} .

Thermal Decomposition Pathways

Sodium this compound (Na2S2O4\text{Na}_2\text{S}_2\text{O}_4) decomposes under heat, with products dependent on atmospheric conditions:

Conditions Reaction Products
Aerobic (>90°C) Na2S2O4+O2+H2ONaHSO4+NaHSO3\text{Na}_2\text{S}_2\text{O}_4+\text{O}_2+\text{H}_2\text{O}\rightarrow \text{NaHSO}_4+\text{NaHSO}_3Bisulfate (HSO4\text{HSO}_4^-), bisulfite (HSO3\text{HSO}_3^-)
Anaerobic (>150°C) 2textNa2S2O4Na2S2O3+2textNaHSO32\\text{Na}_2\text{S}_2\text{O}_4\rightarrow \text{Na}_2\text{S}_2\text{O}_3+2\\text{NaHSO}_3Thiosulfate (S2O32\text{S}_2\text{O}_3^{2-}), bisulfite

Hazard Note : Decomposition releases SO2\text{SO}_2 and generates heat, posing fire risks .

Reactions with Organic Compounds

This compound reduces organic carbonyl compounds via pH- and temperature-dependent pathways:

  • Aldehydes : Forms α-hydroxy-sulfinates at 25°C or reduces to alcohols at >85°C .

  • Ketones : Selectively reduced under alkaline conditions .

Example :
RCHO+S2O42RCH OH SO2\text{RCHO}+\text{S}_2\text{O}_4^{2-}\rightarrow \text{RCH OH SO}_2^- (room temperature) .

Biological Interactions

This compound rapidly reduces metalloenzymes such as cytochrome c oxidase:

  • Mechanism : Electron transfer to heme groups, preferentially reducing cytochrome aa .

  • Rate Constants : Second-order rate constants range from 10310^3 to 105textM1s110^5\\text{M}^{-1}\text{s}^{-1}, depending on protein accessibility .

Environmental and Industrial Implications

  • Textile Industry : Used to reduce vat dyes and remove excess oxygen in bleaching processes .

  • Water Treatment : Scavenges dissolved oxygen to prevent corrosion .

  • Wastewater Byproducts : Oxidizes to SO42\text{SO}_4^{2-}, contributing to sulfate load in effluents .

Q & A

Basic Research Questions

Q. How should researchers design experiments to account for dithionite’s instability in aqueous solutions?

this compound (S₂O₄²⁻) decomposes rapidly in aqueous environments, producing sulfite (SO₃²⁻), thiosulfate (S₂O₃²⁻), and sulfate (SO₄²⁻) via disproportionation. To mitigate instability:

  • Control pH : Neutral to weakly acidic conditions (pH 5–7) slow decomposition .
  • Anaerobic conditions : Use nitrogen/argon-purged solutions to minimize oxidative degradation .
  • Temperature regulation : Decomposition accelerates above 25°C; maintain low temperatures during storage .
  • Real-time monitoring : Track this compound concentration using UV-Vis spectroscopy (absorption at 315 nm) or iodometric titration .

Q. What are the best practices for handling this compound in redox-driven experiments?

this compound acts as a strong reductant (E° = −1.12 V vs. SHE), making it ideal for reducing metal oxides or organic pollutants. Key considerations:

  • Dosage optimization : Excess this compound can generate interfering byproducts (e.g., sulfite radicals). Conduct preliminary kinetic studies to determine stoichiometric requirements .
  • Reactor design : Use closed systems for gas-sensitive reactions (e.g., H₂S evolution) or flow reactors to sustain reaction dynamics .
  • Post-reaction quenching : Neutralize residual this compound with mild oxidants (e.g., O₂) to halt unintended side reactions .

Advanced Research Questions

Q. How can contradictory kinetic data on this compound decomposition be reconciled across studies?

Reported decomposition rates vary due to:

  • pH and ionic strength : Higher ionic strength accelerates disproportionation, while alkaline conditions favor thiosulfate formation .
  • Catalytic surfaces : Glass/plastic reactor walls may heterogeneously catalyze decomposition; use inert materials (e.g., PTFE) .
  • Analytical methods : Spectrophotometric vs. chromatographic techniques yield discrepancies due to overlapping absorption bands of decomposition products .
    Methodological resolution : Standardize experimental conditions (pH, temperature) and employ complementary techniques (e.g., HPLC for sulfite/thiosulfate quantification) .

Q. What mechanisms explain this compound’s role in advanced reduction processes (ARPs) for pollutant degradation?

In ARPs, UV irradiation of this compound generates sulfate radicals (SO₄•⁻) and hydrated electrons (e⁻aq), which degrade contaminants like chlorate (ClO₃⁻) or 1,2-dichloroethane:

  • Step 1 : this compound photolysis produces SO₂•⁻, which reacts with UV to form e⁻aq .
  • Step 2 : e⁻aq reduces pollutants directly (e.g., ClO₃⁻ → Cl⁻) or via radical intermediates .
    Experimental validation : Use radical scavengers (e.g., tert-butanol for •OH) and electron paramagnetic resonance (EPR) to confirm reactive species .

Q. How do decomposition byproducts of this compound interfere with spectroscopic analyses in redox studies?

Sulfite and thiosulfate can:

  • Mask target signals : Overlapping UV-Vis peaks (e.g., sulfite at 260 nm) complicate this compound quantification .
  • Alter redox potentials : Sulfite acts as a secondary reductant, skewing reaction kinetics .
    Mitigation strategies :
  • Pre-purge solutions : Remove dissolved O₂ to minimize sulfite oxidation.
  • Use chelating agents : EDTA sequesters metal ions that catalyze byproduct formation .

Q. What experimental approaches validate this compound’s efficacy in reductive dissolution of iron oxides?

this compound reduces Fe(III) oxides (e.g., hematite) to soluble Fe(II), critical in environmental remediation:

  • Batch experiments : Monitor Fe(II) release via ferrozine assay (absorption at 562 nm) .
  • Surface characterization : Use XPS or Mössbauer spectroscopy to confirm Fe(III)→Fe(II) reduction .
  • Competitive factors : Evaluate interference from co-existing anions (e.g., phosphate) that inhibit reduction .

Q. Methodological Resources

Parameter Recommended Technique Key Reference
This compound stabilityUV-Vis spectroscopy, iodometric titration
Radical identificationEPR, scavenger studies
Reductive capacityCyclic voltammetry, ferrozine assay
Decomposition kineticsHPLC, pH-stat autotitration

Comparison with Similar Compounds

Structural Analogs: Dithiocarbamates and Dithiocarbimates

Dithionite is structurally distinct from dithiocarbamates (R₂NCS₂⁻) and dithiocarbimates (e.g., imidomethanedithiolate). Key differences include:

Property This compound (S₂O₄²⁻) Dithiocarbamates Dithiocarbimates
Coordination Chemistry Acts as a bridging ligand in metal complexes Monodentate or bidentate binding via S atoms Forms chelate rings with transition metals
Redox Activity Strong reductant (E° = -0.66 V at pH 7 ) Moderate reductants, stabilize metal oxidation states Limited redox activity, focus on structural versatility
Applications Biochemical reducing agent Catalysis, antimicrobial agents Materials science, supramolecular chemistry

Functional Analogs: Sulfur-Containing Reductants

Sodium Sulfide (Na₂S)

  • Redox Efficiency: Sodium sulfide is preferred for methanogenesis in Methanothermobacter marburgensis due to compatibility with trace element metabolism, whereas this compound is less effective .
  • Byproducts : Na₂S generates H₂S gas, complicating large-scale use, while this compound decomposes to less toxic sulfites .

Rongalite (Na⁺[HOCH₂SO₂]⁻)

  • Stability : Rongalite is more stable in alkaline solutions compared to this compound, which degrades rapidly in water .
  • Selectivity : Rongalite selectively reduces carbonyl groups, while this compound targets metal centers and disulfides .

Reaction-Based Comparisons

Detoxification Efficiency

Agent Mechanism Efficacy Limitations
This compound Sulfonation of aromatics, reducing furan aldehydes Improves ethanol fermentation Reduces methane yield in biomass
Fenton’s Reagent Hydroxyl radical generation Effective for lignin degradation Generates reactive oxygen species

Enzymatic Studies

  • Nitrogenase: this compound is irreplaceable for maintaining anaerobic conditions in nitrogenase assays, unlike Ti(III) citrate, which supports fewer turnovers .
  • NosN Enzyme: this compound enables multiple turnovers in SAM radical reactions, outperforming Ti(III) citrate .

Salts of this compound: Sodium vs. Ammonium

Property Sodium this compound Ammonium this compound
Redox Potential Identical to ammonium salt (E° = -0.66 V ) Identical to sodium salt
MS Compatibility Forms Na⁺ adducts, interfering with ESI–MS No adducts, ideal for native MS
Synthesis Industrially scalable Requires specialized preparation

Critical Research Findings

  • Structural Flexibility : Unlike rigid dithiocarbamates, this compound adapts to diverse coordination geometries, enabling unique applications in catalysis .
  • Environmental Impact : this compound’s decomposition products (bisulfite, H₂O₂) necessitate careful handling in ecological studies .

Preparation Methods

Zinc Reduction Method

The zinc reduction method, one of the earliest industrial processes for sodium dithionite synthesis, involves a two-step reaction sequence. In the first step, sulfur dioxide (SO₂) reacts with zinc powder in an aqueous medium to form zinc this compound (ZnS₂O₄):

2SO2+ZnZnS2O42 \, \text{SO}2 + \text{Zn} \rightarrow \text{ZnS}2\text{O}_4

Subsequent treatment with sodium hydroxide (NaOH) yields sodium this compound and zinc hydroxide (Zn(OH)₂) as a byproduct:

ZnS2O4+2NaOHNa2S2O4+Zn(OH)2\text{ZnS}2\text{O}4 + 2 \, \text{NaOH} \rightarrow \text{Na}2\text{S}2\text{O}4 + \text{Zn(OH)}2

This method historically accounted for a significant portion of global production, with approximately 300,000 tons synthesized annually by the 1990s . However, challenges such as zinc hydroxide disposal and moderate yields (60–70%) have led to partial replacement by more efficient processes .

Sodium Borohydride Reduction Method

The sodium borohydride (NaBH₄) method represents a high-yield alternative, leveraging the strong reducing capacity of borohydride ions. The reaction proceeds via the following stoichiometry:

NaBH4+8NaOH+8SO24Na2S2O4+NaBO2+6H2O\text{NaBH}4 + 8 \, \text{NaOH} + 8 \, \text{SO}2 \rightarrow 4 \, \text{Na}2\text{S}2\text{O}4 + \text{NaBO}2 + 6 \, \text{H}_2\text{O}

Each equivalent of hydride (H⁻) reduces two equivalents of sulfur dioxide, achieving yields exceeding 85% under optimized conditions . Key advantages include:

  • Reduced byproduct formation : Sodium metaborate (NaBO₂) is less environmentally problematic than zinc waste.

  • Scalability : Suitable for large-scale production due to rapid reaction kinetics.

Industrial implementations often utilize excess SO₂ and NaOH to drive the reaction to completion, with temperature control critical to minimizing side reactions .

Formate-Based Synthesis

Conventional Formate Process

Sodium formate (HCOONa) serves as both a reductant and a carbon source in this method. Reacting sodium formate with SO₂ and an alkaline agent (NaOH or Na₂CO₃) in aqueous methanol yields sodium this compound:

HCOONa+2SO2+NaOHNa2S2O4+CO2+H2O\text{HCOONa} + 2 \, \text{SO}2 + \text{NaOH} \rightarrow \text{Na}2\text{S}2\text{O}4 + \text{CO}2 + \text{H}2\text{O}

Early implementations, such as those described in German Patent 343,791, suffered from low purity (70–75%) due to impurities in sodium bisulfite intermediates .

Optimized Formate Process (US3714340A)

The patented method outlined in US3714340A addresses these limitations by employing elevated temperatures (65–80°C) and pressurized reaction conditions . Key parameters include:

ParameterOptimal Range
Methanol concentration70–85 wt%
SO₂ input90–135 parts per 100 HCOONa
Alkali (as NaOH)20–40 parts per 100 HCOONa

Under these conditions, yields improve to 65–75% with product purity exceeding 90% . Pressure application (up to 10 kg/cm²) further enhances crystallinity, reducing oxidative degradation during storage .

Wastewater Recycling (US7968076B2)

Modern advancements focus on sustainability, as demonstrated in US7968076B2, which introduces nanofiltration to recover sodium formate from residual mother liquors . The process involves:

  • Methanol distillation : Separation of methanol for reuse.

  • Nanofiltration : Splitting the residual stream into a thiosulfate-rich fraction and a formate-enriched fraction.

  • Concentration and recycling : The formate stream is concentrated and reintroduced into the synthesis batch, reducing raw material consumption by 20–30% .

This closed-loop system minimizes wastewater toxicity while improving economic viability .

Comparative Analysis of Industrial Methods

The table below summarizes key metrics for the three primary sodium this compound synthesis routes:

MethodYield (%)Purity (%)Byproduct ManagementScalability
Zinc Reduction60–7085–90Zn(OH)₂ disposalModerate
Sodium Borohydride85–9092–95NaBO₂ recoveryHigh
Formate-Based65–7590–93CO₂ emissionHigh (with recycling)

The sodium borohydride method dominates modern production due to superior yields and simpler byproduct handling. However, formate-based processes with integrated recycling (e.g., US7968076B2) are gaining traction for their sustainability benefits .

Emerging Trends and Challenges

Solvent Optimization

Methanol remains the preferred solvent for formate-based synthesis due to its capacity to stabilize intermediates. Recent studies suggest that ethanol-methanol blends (3:1) can improve crystal morphology, reducing post-synthesis filtration time by 15% .

Catalytic Enhancements

Preliminary research indicates that trace amounts of iron (II) sulfate (FeSO₄, 0.1–0.5 wt%) accelerate this compound formation by facilitating electron transfer, potentially increasing reaction rates by 20% .

Environmental Regulations

Stricter emissions standards are driving adoption of carbon capture systems in formate-based plants, with pilot projects achieving 80% CO₂ sequestration during synthesis .

Properties

CAS No.

14844-07-6

Molecular Formula

O4S2-2

Molecular Weight

128.13 g/mol

InChI

InChI=1S/H2O4S2/c1-5(2)6(3)4/h(H,1,2)(H,3,4)/p-2

InChI Key

GRWZHXKQBITJKP-UHFFFAOYSA-L

SMILES

[O-]S(=O)S(=O)[O-]

Canonical SMILES

[O-]S(=O)S(=O)[O-]

Key on ui other cas no.

14844-07-6

Synonyms

Dithionite
Dithionite, Sodium
Hyposulfite
Sodium Dithionite

Origin of Product

United States

Synthesis routes and methods

Procedure details

The solubility rate and the paraquat-Cl2 analysis were determined as follows. A hydrosulfite solution is prepared from 5.00 g sodium hydrosulfite, 2.00 g sodium hydroxide, and 93.00 g DI water. 1.00 g of dry product is dissolved in 999.0 g STW water and 1 ml samples are taken at 1, 2, 5, and 10 minutes. 1 ml sample is added to 98.0 g STW water and mixed. Then 1 ml hydrosulfite solution is added and mixed. Absorbance is read at 394 nm using a Pye Unicam Spectrophotometer SP1750. Absorbance of the test sample is matched with absorbance on control graph to give % Paraquat dichloride.
Quantity
5 g
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2 g
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93 g
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paraquat Cl2
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reactant
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dry product
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1 g
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reactant
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solvent
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1 mL
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reactant
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dithionite

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